
4-Pyridinebutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Pyridinebutanoic acid involves multicomponent reactions, such as the Hantzsch reaction . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2- (1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as a catalyst .Molecular Structure Analysis
This compound has a unique chemical structure with a pyridine ring and a butanoic acid side chain. The molecular formula of this compound is C9H11NO2 .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 365.4±32.0 °C (Predicted), a density of 1.224±0.06 g/cm3 (Predicted), and a pKa of 3.62±0.10 (Predicted) .Aplicaciones Científicas De Investigación
Catalytic Applications
- Ionic Liquids and Catalysis : A study by Yuan (2004) introduced a novel method to determine the acidity of ionic liquids using pyridine as an IR spectroscopic probe. This method helps identify the Brønsted/Lewis acidity of ionic liquids, crucial for catalysis, and demonstrated that Cl/AlCl3 (an ionic liquid) could effectively catalyze the alkylation of isobutane with butene, comparable to H2SO4. This research highlights the role of pyridine derivatives in assessing and utilizing ionic liquids for catalytic processes Kou Yuan, 2004.
Organic Synthesis
- Demethylation Reactions : In organic synthesis, pyridine derivatives play a crucial role. Schmid et al. (2004) demonstrated the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, showcasing pyridine's utility in facilitating key synthetic transformations on a multikilogram scale, which is crucial for pharmaceutical manufacturing C. Schmid et al., 2004.
Material Science
- Polymeric Ionic Liquid Catalysts : Research by Sahiner et al. (2016) explored the use of poly(4-vinyl pyridine)-based polymeric ionic liquid particles as catalysts for H2 generation from NaBH4 hydrolysis and methanolysis. This study illuminates the potential of pyridine derivatives in developing novel catalysts for sustainable energy applications N. Sahiner et al., 2016.
Drug Development and Material Chemistry
Antimicrobial Activities and DNA Interactions : Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives, revealing their significant antibacterial and antifungal activities. Additionally, their interaction with DNA was analyzed, suggesting the potential of pyridine derivatives in developing new antimicrobial agents and understanding their mode of action at the molecular level Ö. Tamer et al., 2018.
Synthesis of Pyridine Derivatives : Wang et al. (2017) provided a metal-free synthesis route for C-4 substituted pyridine derivatives using pyridine-boryl radicals via a radical addition/C-C coupling mechanism. This method represents a significant advancement in the synthesis of pyridine derivatives, crucial for pharmaceutical and material science applications Guoqiang Wang et al., 2017.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is an impurity of tirofiban , a well-known antiplatelet drug that inhibits the platelet glycoprotein IIb/IIIa receptor.
Biochemical Pathways
It’s known that the compound participates in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that it might influence pathways related to energy metabolism and cellular redox status.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.
Propiedades
IUPAC Name |
4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOZJKVMBWJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390202 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-73-9 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


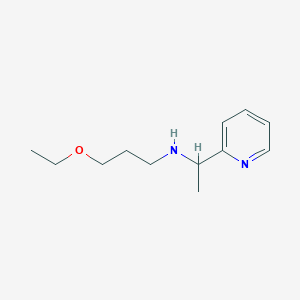
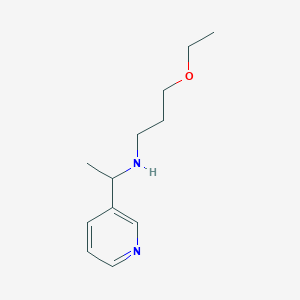

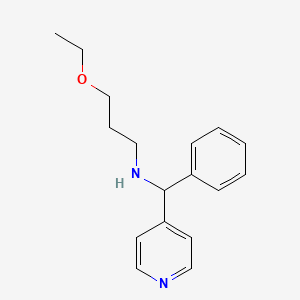
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
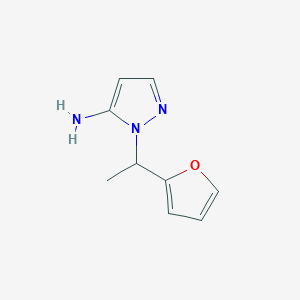

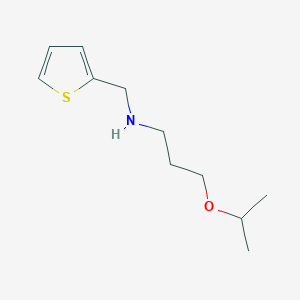
![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

